2-(Trifluoromethyl)naphthalene-1-carboxaldehyde

Description

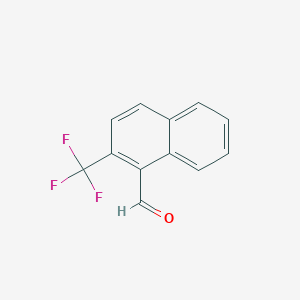

2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a formyl (-CHO) substituent at the 1-position. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the aldehyde moiety confers reactivity for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula |

C12H7F3O |

|---|---|

Molecular Weight |

224.18 g/mol |

IUPAC Name |

2-(trifluoromethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H7F3O/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-7H |

InChI Key |

IVIPQKBVXXYEEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metalation of 1- and 2-(trifluoromethyl)naphthalenes, which involves single electron-transfer reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: 2-(Trifluoromethyl)naphthalene-1-carboxylic acid.

Reduction: 2-(Trifluoromethyl)naphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Physicochemical Properties

The trifluoromethyl group and aldehyde substituent significantly influence the compound’s polarity, solubility, and stability. Below is a comparison with structurally related analogs:

Key Observations :

- The trifluoromethyl group in the target compound increases lipophilicity compared to naphthalene-1-carboxaldehyde, enhancing membrane permeability .

- The aldehyde group’s reactivity distinguishes it from non-functionalized analogs like 2-methylnaphthalene, enabling applications in heterocyclic synthesis .

Bioactivity

The trifluoromethyl group is a common pharmacophore in agrochemicals. Comparisons with bioactive analogs include:

Key Observations :

- The aldehyde group in this compound may allow derivatization into thioethers or hydrazones, mimicking bioactive motifs in oxadiazole fungicides .

Key Observations :

- The use of NaH/DMF in oxadiazole synthesis () mirrors conditions for alkylating naphthalene derivatives (), highlighting compatibility with trifluoromethyl groups .

- HPLC and LCMS data (e.g., retention time 1.40 minutes for compound 5g) provide benchmarks for characterizing the target compound’s purity and stability .

Biological Activity

2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is an organic compound characterized by a naphthalene ring with a trifluoromethyl group and an aldehyde functional group. The unique electronic properties imparted by the trifluoromethyl group enhance its reactivity and stability, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C₁₂H₇F₃O

- Molecular Weight : 224.18 g/mol

- Structure : The trifluoromethyl group significantly influences the compound's behavior in biological systems, enhancing lipophilicity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The trifluoromethyl group enhances the compound's affinity for specific receptors or enzymes, facilitating interactions that can lead to therapeutic effects.

- Hydrophobic Interactions : The hydrophobic nature of the trifluoromethyl group allows for better interaction with lipid membranes, potentially increasing bioavailability.

- Cytotoxicity : Studies have shown that naphthalene derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.

Anticancer Activity

A significant body of research has focused on the anticancer properties of naphthalene derivatives. For instance:

- A study evaluated a series of naphthalene-substituted compounds for their cytotoxic effects against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited notable cytotoxicity by inducing apoptosis and cell cycle arrest .

- Another investigation highlighted the role of naphthalene derivatives in inhibiting topoisomerases, which are crucial for DNA replication and repair processes in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other naphthalene derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Naphthol | Antimicrobial | Disruption of bacterial cell walls |

| 2-Methylnaphthalene | Antioxidant | Scavenging free radicals |

| 4-(Trifluoromethyl)naphthalene-1-carboxaldehyde | Anticancer (similar structure) | Apoptosis induction |

| This compound | Anticancer | Receptor interaction, cytotoxicity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde critical for experimental design?

- Answer: Key properties include logP (octanol-water partition coefficient), vapor pressure, and solubility. High logP indicates lipophilicity, affecting bioavailability and solvent selection for in vitro assays. Techniques like HPLC or GC-MS () validate these properties. Data from NIST Standard Reference Database () and ATSDR profiles ( ) provide reference values. For example, vapor pressure informs volatility in exposure studies, while solubility guides dosing in aquatic toxicity models .

Q. How can researchers optimize synthetic routes for this compound to achieve high purity?

- Answer: Optimize catalysts (e.g., palladium for cross-couplings) and reaction conditions (temperature, solvent polarity). Monitor intermediates via NMR () and LC-MS. Purification uses column chromatography with solvent gradients tailored to logP. ATSDR’s literature framework ( ) recommends peer-reviewed protocols, while NIST data () identifies byproducts. Yield and purity are quantified via melting point analysis and spectroscopic methods .

Q. What standard assays are used to evaluate acute toxicity of this compound in aquatic organisms?

- Answer: OECD Test Guidelines (e.g., TG 203 for fish) measure LC50 values. Static or flow-through systems control exposure concentrations. Biomarkers like glutathione depletion () and ATSDR’s systemic effects criteria ( ) assess oxidative stress. Data extraction forms ( ) standardize mortality, respiratory, and hepatic endpoints .

Advanced Research Questions

Q. What experimental strategies mitigate confounding variables when assessing genotoxicity in mammalian cell lines?

- Answer: Use isogenic cell lines to control genetic variability. Include positive/negative controls (e.g., ethyl methanesulfonate for mutagenesis). Dose-response studies follow OECD TG 476, with cytotoxicity assessed via MTT assays. ATSDR’s risk of bias criteria ( ) ensure randomization and blinding. Data extraction forms ( ) standardize reporting of micronuclei or comet assay results .

Q. How should researchers resolve discrepancies in reported EC50 values across in vitro toxicity studies?

- Answer: Analyze variables: cell type (primary vs. immortalized), exposure duration, and assay sensitivity (e.g., ATP vs. resazurin). Apply ATSDR’s systematic review framework ( ) to rate study confidence. Meta-regression (e.g., RevMan) quantifies heterogeneity sources (e.g., solvent carrier effects). Cross-validation with in vivo data ( ) resolves mechanistic inconsistencies .

Q. What modeling approaches predict environmental partitioning in aquatic systems?

- Answer: Fugacity models (Level III) using logP, Henry’s Law constant, and degradation rates from EPA EPI Suite. ATSDR’s environmental fate data ( ) parameterizes hydrolysis/photolysis rates. Monte Carlo simulations address uncertainty in sediment adsorption (Kd). Validate against biomonitoring () in benthic organisms .

Q. How to design a metabolomics study to identify exposure biomarkers in rodent models?

- Answer: Use untargeted LC-HRMS on plasma/liver samples with isotopically labeled standards. Sampling times align with toxicokinetic phases (absorption/distribution) per ATSDR ( ). Data analysis via XCMS Online and pathway enrichment (MetaboAnalyst). Control diet-induced confounders using ATSDR’s inclusion criteria ( ) .

Q. What in silico tools predict interactions between this compound and human cytochrome P450 enzymes?

- Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-enzyme interactions. Validate with ATSDR’s toxicokinetic data ( ) on metabolite identification. ADMET Predictor estimates inhibition constants (Ki). Cross-reference with EPA DSSTox () for structural analogs .

Methodological Guidance

- Systematic Reviews: Follow ATSDR’s 8-step framework ( ), including risk of bias assessment ( ) and confidence rating.

- Data Extraction: Use customized forms ( ) to capture species, exposure routes, and systemic effects ( ).

- Environmental Modeling: Integrate physicochemical data () with fugacity models ( ) for fate prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.